molecular formula C17H17FN4O B2911137 N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097857-61-7

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine

Cat. No. B2911137
CAS RN: 2097857-61-7
M. Wt: 312.348
InChI Key: ABSMCEZNRAJLGH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 4-fluorophenyl group would likely contribute to the compound’s overall polarity, while the cyclopropane and azetidine rings would add some degree of three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorophenyl, cyclopropane, azetidine, and pyridazine groups. Each of these functional groups has distinct reactivity patterns, which could lead to a variety of possible reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase the compound’s overall polarity and potentially its solubility in polar solvents . The cyclopropane and azetidine rings could influence the compound’s conformational stability .

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. It would depend on the specific biological target of the compound, which is not specified in the available resources .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity against a particular biological target, it could be further developed and optimized for potential use as a therapeutic agent .

properties

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c18-13-5-3-12(4-6-13)17(7-8-17)16(23)22-10-14(11-22)20-15-2-1-9-19-21-15/h1-6,9,14H,7-8,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSMCEZNRAJLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine

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